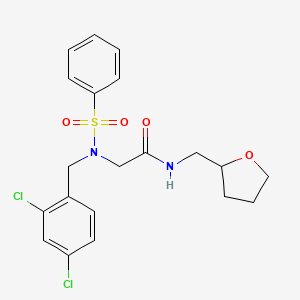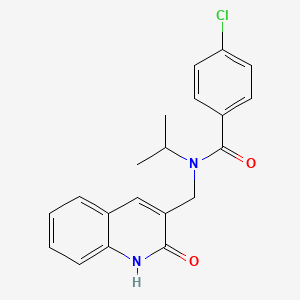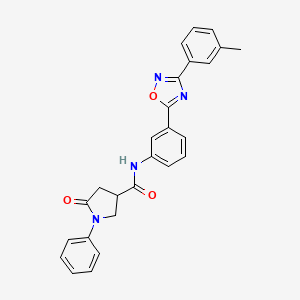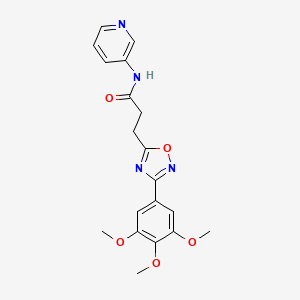
N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DETANO, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a crucial role in various physiological processes.
作用機序
N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide in the body, which activates the enzyme guanylate cyclase. Guanylate cyclase then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. cGMP activates protein kinase G, which then regulates various cellular processes.
Biochemical and Physiological Effects:
The release of nitric oxide by N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several biochemical and physiological effects. It causes vasodilation, which increases blood flow and oxygen delivery to tissues. It also regulates neurotransmission, immune response, and cell signaling pathways. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects and can reduce inflammation.
実験室実験の利点と制限
N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. It is a stable and reliable nitric oxide donor that can be used to study the effects of nitric oxide on various physiological processes. It can be used in both in vitro and in vivo experiments. However, N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has some limitations. Its effects can be influenced by various factors, such as pH and temperature. It can also be toxic at high concentrations.
将来の方向性
There are several future directions for the study of N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is the development of new nitric oxide donors with improved stability and specificity. Another direction is the study of the effects of nitric oxide on various diseases, such as cancer and cardiovascular disease. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can also be used as a tool to study the effects of nitric oxide on aging and neurodegenerative diseases.
Conclusion:
In conclusion, N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a nitric oxide donor that has been extensively studied for its potential application in scientific research. It has several advantages for lab experiments, including its stability and reliability. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be used to study the effects of nitric oxide on various physiological processes, including vasodilation, neurotransmission, and immune response. Its future directions include the development of new nitric oxide donors and the study of its effects on various diseases.
合成法
The synthesis of N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps. The first step is the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with N,N-diethyl-4-nitroaniline to form N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. The overall yield of this synthesis is around 30%.
科学的研究の応用
N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential application in scientific research. One of its primary applications is in the study of nitric oxide signaling pathways. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. N,N-diethyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be used as a tool to study the effects of nitric oxide on these processes.
特性
IUPAC Name |
N,N-diethyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-22(5-2)16-11-10-14(12-17(16)23(24)25)19-20-18(21-26-19)15-9-7-6-8-13(15)3/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWYVAHENODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
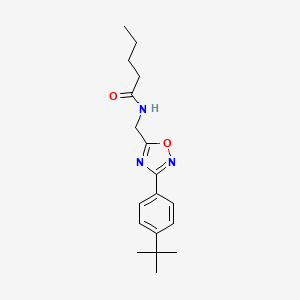
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)



